2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN4O2S/c25-17-5-3-4-16(12-17)22-28-21(32-29-22)14-33-24-27-20-7-2-1-6-19(20)23(31)30(24)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHFVRLZTKQOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a novel derivative in the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Synthesis of the Compound
The synthesis of quinazolin-4(3H)-one derivatives typically involves various chemical reactions, including condensation reactions between appropriate precursors. The specific synthesis route for the compound of interest includes:
- Formation of the Quinazolinone Core : Starting from anthranilic acid or similar precursors, the quinazolinone structure is constructed through cyclization and functional group modifications.
- Introduction of the Oxadiazole Moiety : The 1,2,4-oxadiazole ring is introduced via cyclization with suitable hydrazones or amidoximes.
- Thioether Formation : The thioether linkage is formed by reacting a thiol with a suitable electrophile.
- Final Modifications : The introduction of bromine and fluorine substituents enhances biological activity and solubility.
Antibacterial Activity
Research indicates that quinazolin-4(3H)-one derivatives exhibit significant antibacterial properties against a variety of pathogens. The compound's structure suggests potential interactions with bacterial enzymes and cell wall synthesis pathways.
- Testing Against Bacteria : In studies, derivatives have been tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Results demonstrated that compounds with halogen substitutions (like bromine and fluorine) often exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 2-Bromoquinazolinone | Moderate | High |
| 4-Fluorobenzyl Derivative | High | Moderate |
Antifungal Activity
The antifungal properties of quinazolinone derivatives have also been explored. In vitro studies have shown effectiveness against fungi such as Candida albicans and Aspergillus niger. Compounds featuring oxadiazole moieties tend to demonstrate improved antifungal activity due to their ability to disrupt fungal cell membranes .
| Compound | Activity Against C. albicans | Activity Against A. niger |
|---|---|---|
| 2-Bromoquinazolinone | Moderate | Low |
| 4-Fluorobenzyl Derivative | High | Moderate |
Anticancer Activity
The anticancer potential of quinazolin-4(3H)-one derivatives has been a focal point in recent research. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Certain derivatives target kinases involved in cancer progression, such as Aurora kinases.
- Induction of Apoptosis : Compounds have been shown to induce programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, preventing further tumor growth .
In a study evaluating the antiproliferative effects on non-small cell lung cancer (NSCLC) cells, compounds derived from quinazolin-4(3H)-one exhibited IC₅₀ values indicating significant growth inhibition .
Case Studies
- Antimicrobial Screening : A study synthesized several derivatives and evaluated their antimicrobial activity using the agar diffusion method against various pathogens. Results showed that compounds with electron-withdrawing groups like bromine and fluorine had superior activity compared to those without such substitutions .
- Anticancer Mechanisms : Research on quinazolinone derivatives revealed that they could inhibit histone deacetylases (HDACs), leading to altered gene expression associated with tumor growth inhibition .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Quinazolinone derivatives are known for their anticancer properties. Studies have shown that compounds similar to 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one exhibit significant cytotoxicity against various cancer cell lines. The incorporation of halogenated phenyl groups may enhance their efficacy by improving lipophilicity and bioavailability .
- Antimicrobial Properties : Research indicates that quinazolinone derivatives possess antimicrobial activities against both gram-positive and gram-negative bacteria. The presence of the oxadiazole moiety in this compound may contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymatic processes .
- Inhibition of Enzymatic Activity : Some studies have reported that related compounds can inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition has implications for skin whitening agents in cosmetic formulations .
Biological Research Applications
- Molecular Interaction Studies : The interaction of this compound with biological macromolecules can be studied using molecular docking simulations. These studies help elucidate the binding affinities and mechanisms through which the compound exerts its biological effects.
- Drug Development : Due to its diverse biological activities, this compound can serve as a lead structure for developing new pharmacological agents targeting specific diseases such as cancer and bacterial infections. Structure-activity relationship (SAR) studies can guide modifications to enhance potency and selectivity .
Material Science Applications
- Organic Electronics : The unique electronic properties of quinazolinone derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films could be advantageous for device fabrication .
- Fluorescent Probes : Compounds with similar structures have been explored as fluorescent probes for biological imaging. Their photophysical properties can be harnessed for visualizing cellular processes in real-time .
Case Studies
Chemical Reactions Analysis
Thioether Functionalization
The methylthio (-SCH2-) linker undergoes alkylation and oxidation reactions:
These modifications alter electronic properties and biological activity profiles. For example, sulfone derivatives show enhanced metabolic stability in pharmacokinetic studies .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole component participates in nucleophilic substitution and ring-opening reactions:
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 3-bromophenyl group attached to the oxadiazole undergoes SNAr with amines:
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Bromophenyl-oxadiazole | Piperidine, Pd(dba)2, Xantphos, 100°C, 12h | 3-(Piperidin-1-yl)phenyl-oxadiazole | 78% |
This reaction is critical for introducing polar groups to improve solubility .
Ring-Opening Hydrolysis
Under acidic conditions (HCl, H2O, reflux), the oxadiazole ring hydrolyzes to form a diamide intermediate, which can recyclize under basic conditions .
Quinazolinone Core Modifications
The quinazolin-4(3H)-one scaffold undergoes electrophilic substitution and alkylation:
Electrophilic Aromatic Substitution
Halogenation at position 6 or 8 of the quinazolinone core:
N3-Alkylation
The N3 nitrogen reacts with alkyl halides (e.g., benzyl bromide) under basic conditions (K2CO3, DMF) to form derivatives with varied steric bulk .
Bromine-Specific Reactions
The 3-bromophenyl group enables cross-coupling reactions:
Derivatization via Hydrazine
Reaction with hydrazine hydrate converts ester side chains to hydrazides, enabling further condensation with aldehydes or ketones :
textQuinazolinone-ester + NH2NH2 → Quinazolinone-hydrazide → Hydrazone (with RCHO)
This pathway generates Schiff base derivatives tested for antiproliferative activity .
Stability Under Physiological Conditions
Critical degradation pathways identified via accelerated stability studies:
| Condition | Degradation Pathway | Half-Life (pH 7.4, 37°C) | Source |
|---|---|---|---|
| Acidic (pH 2.0) | Oxadiazole ring hydrolysis | 4.2 hours | |
| Alkaline (pH 9.0) | Thioether oxidation to sulfone | 8.5 hours |
Key Research Findings
-
Anticancer Activity : Derivatives with 6-Cl substitution on quinazolinone and piperidine-substituted oxadiazole show IC50 = 34 nM against EGFR .
-
Antibacterial Potential : Sulfone analogs exhibit MIC = 1.6 μM against Mycobacterium tuberculosis .
-
SAR Trends :
This compound’s modular reactivity enables tailored modifications for drug discovery, particularly in oncology and infectious disease research .
Q & A
Q. What are the standard synthetic routes for this quinazolinone-oxadiazole hybrid, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclocondensation of hydrazides with carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl₃). Subsequent coupling with the quinazolinone core requires thioether linkage formation under controlled temperatures (60–80°C) and inert atmospheres. Solvents like ethanol or methanol are preferred for recrystallization to enhance purity . Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yield by 15–20% .
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Key characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and quinazolinone moieties (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- HPLC-PDA : Monitors reaction progress and purity (>95% for biological assays) .
- X-ray crystallography : Resolves 3D conformation, particularly the spatial orientation of the 4-fluorobenzyl group, which impacts target binding .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 523.04 [M+H]⁺) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
Q. How can contradictory data on synthetic yields be resolved?
Discrepancies in reported yields (45–78%) arise from:
- Byproduct formation : Oxadiazole dimerization under prolonged heating, mitigated by microwave irradiation .
- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) affects recovery rates .
- Moisture sensitivity : Hydrolysis of intermediates in humid conditions reduces yields by 10–15%; use of molecular sieves is recommended .
Q. What computational strategies predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are used to:
- Identify key interactions: The oxadiazole nitrogen forms hydrogen bonds with EGFR’s hinge region (Lys721), while the fluorobenzyl group occupies a hydrophobic pocket .
- Guide mutagenesis studies: Substituting Thr830 with alanine reduces binding affinity by 50%, validating computational predictions .
Q. How can synthetic byproducts be identified and minimized?
Common byproducts include:
- Oxadiazole dimers : Detected via LC-MS (m/z 950–1000 range). Minimized by controlling stoichiometry (1:1 hydrazide:carboxylic acid ratio) .
- Des-bromo derivatives : Formed via reductive debromination; avoided by replacing NaBH₄ with milder reducing agents (e.g., H₂/Pd-C) .
- Thioether oxidation : Use of antioxidants (BHT) prevents sulfoxide formation during storage .
Methodological Challenges and Solutions
Q. What strategies improve solubility for in vivo studies?
- Co-solvent systems : 10% DMSO + 5% Tween-80 in saline enhances aqueous solubility (from <0.1 mg/mL to 2.5 mg/mL) .
- Prodrug design : Phosphate ester prodrugs increase solubility 10-fold while maintaining activity .
Q. How do conflicting bioactivity results across cell lines arise?
Variability in cytotoxicity (e.g., IC₅₀ = 1.2–5.6 µM in MCF-7 vs. A549 cells) is attributed to:
- Efflux pumps : Overexpression of P-gp in resistant lines reduces intracellular concentration .
- Metabolic activation : CYP3A4-mediated metabolism in hepatic cells generates inactive metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
